6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride is a chemical compound that belongs to the class of thienopyrazines. Thienopyrazines are heterocyclic compounds that have shown significant potential in various scientific fields due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyrazine-based compounds typically involves the formation of the thieno[2,3-b]pyrazine core followed by functionalization. One common method is the direct arylation polymerization (DArP) technique, which involves the coupling of thieno[2,3-b]pyrazine units with various benzene-based donor units . This method is advantageous due to its high yield and the ability to produce high molecular weight polymers.
Industrial Production Methods
Industrial production of thieno[2,3-b]pyrazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thieno[3,4-b]pyrazin: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen elektronischen Eigenschaften.
Thienopyrroldion: Eine weitere Thieno-basierte Verbindung mit unterschiedlicher Reaktivität und Anwendungen.
Benzothiadiazol: Eine heterozyklische Verbindung mit ähnlichen Anwendungen in der Materialwissenschaft und Biologie.
Einzigartigkeit
6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazin-Dihydrochlorid ist einzigartig aufgrund seiner spezifischen funktionellen Gruppen und elektronischen Eigenschaften, die ihm eine einzigartige Reaktivität und Interaktionscharakteristik verleihen. Diese Einzigartigkeit macht es für spezielle Anwendungen in verschiedenen wissenschaftlichen Bereichen wertvoll .
Eigenschaften
Molekularformel |
C12H17Cl2N3S |
---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
6-(4-methylpiperidin-4-yl)thieno[2,3-b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C12H15N3S.2ClH/c1-12(2-4-13-5-3-12)10-8-9-11(16-10)15-7-6-14-9;;/h6-8,13H,2-5H2,1H3;2*1H |
InChI-Schlüssel |
CVTNEJNICJRCKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNCC1)C2=CC3=NC=CN=C3S2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.